molecular formula C14H19N3O2 B13911203 Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate

Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate

Cat. No.: B13911203
M. Wt: 261.32 g/mol
InChI Key: HDZCBZSNLPHWHX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is a carbamate-protected amine derivative featuring a 1-methylindazole moiety. The compound is characterized by a tert-butyloxycarbonyl (Boc) group attached to a methylene linker, which is further connected to the 6-position of a 1-methylindazole ring. This structure is significant in medicinal chemistry as a versatile building block, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group serves as a protective moiety for the amine functionality, enabling selective deprotection during multi-step synthetic routes .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-10-5-6-11-9-16-17(4)12(11)7-10/h5-7,9H,8H2,1-4H3,(H,15,18)

InChI Key

HDZCBZSNLPHWHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=NN2C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Route from Patent CN102020589B

Although the patent CN102020589B primarily describes the preparation of a related tert-butyl carbamate derivative used as an intermediate for lacosamide synthesis, the methodology is instructive for preparing similar carbamate compounds, including tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate.

Key Reaction Steps
  • Starting Material: N-BOC-D-serine or a related amino acid derivative is converted into a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as the acid scavenger.
  • Condensation: The mixed acid anhydride is reacted with an amine derivative (e.g., benzylamine) in anhydrous ethyl acetate to form the carbamate intermediate.
  • Phase Transfer Catalysis (PTC) Alkylation: The carbamate intermediate undergoes alkylation using methyl sulfate as the alkylating agent, tetrabutylammonium bromide as the phase transfer catalyst, and potassium hydroxide as the base in ethyl acetate solvent.
  • Workup: The reaction mixture is extracted and purified by crystallization from hexane.
Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Notes
Mixed acid anhydride formation N-BOC-D-serine + i-BuOCOCl + NMM, solvent: ethyl acetate - Formation of activated intermediate
Condensation Mixed anhydride + benzylamine, anhydrous ethyl acetate 81.6 Carbamate intermediate obtained
PTC Alkylation Carbamate + methyl sulfate + KOH + tetrabutylammonium bromide, 0–20 °C 92.4–97.0 High yield, phase transfer catalysis

Data adapted and interpreted from CN102020589B patent

This method highlights the utility of phase transfer catalysis and mild alkylation conditions to efficiently prepare tert-butyl carbamate derivatives with high purity and yield.

Applicability to this compound

Given the structural similarity of the amine component in the condensation step, the above method can be adapted for the synthesis of this compound by replacing benzylamine with 1-methylindazol-6-ylmethanamine (the amine derivative of the indazole moiety).

The general synthetic scheme would be:

Alternative Synthetic Approaches

While direct literature on this compound is limited, related compounds such as tert-butyl N-methylcarbamate and other carbamate derivatives provide insights:

  • Carbamate Formation via Boc Protection: The tert-butoxycarbonyl (Boc) group is commonly introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents like dichloromethane or tetrahydrofuran (THF).
  • Reductive Amination: For linking the indazole methyl group to the carbamate nitrogen, reductive amination of an aldehyde-functionalized indazole with tert-butyl carbamate can be employed using reducing agents such as sodium triacetoxyborohydride.
  • Direct Carbamoylation: Reaction of the amine with tert-butyl chloroformate under controlled temperature and base conditions.

These methods are standard in organic synthesis and can be optimized depending on the availability of starting materials and desired purity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Mixed Acid Anhydride + Amine Condensation (Patent CN102020589B) N-BOC-D-serine, 1-methylindazol-6-ylmethanamine (analogous) i-BuOCOCl, NMM, ethyl acetate, PTC alkylation with methyl sulfate, KOH, tetrabutylammonium bromide 92–97 High yield, mild conditions, scalable Requires preparation of mixed anhydride
Boc Protection with Boc2O 1-methylindazol-6-ylmethanamine Boc2O, base (e.g., triethylamine), solvent (DCM or THF) ~80–90 Straightforward, widely used Possible side reactions, purification needed
Reductive Amination 6-formyl-1-methylindazole, tert-butyl carbamate NaBH(OAc)3, solvent (e.g., DCE), mild acid catalyst Variable Selective, mild conditions Requires aldehyde intermediate
Direct Carbamoylation 1-methylindazol-6-ylmethanamine tert-butyl chloroformate, base (e.g., NaHCO3), solvent Moderate Simple reagents Control of reaction conditions critical

Research Results and Observations

  • The phase transfer catalysis alkylation method described in CN102020589B demonstrates excellent yields (>90%) and reproducibility, making it a preferred route for industrial synthesis of tert-butyl carbamate derivatives structurally related to the target compound.
  • The use of isobutyl chlorocarbonate to form mixed acid anhydrides is effective in activating the carbamate precursor for subsequent amine coupling.
  • Anhydrous ethyl acetate serves as an optimal solvent, balancing solubility and reaction kinetics.
  • The choice of base and catalyst is critical; tetrabutylammonium bromide and potassium hydroxide provide efficient phase transfer and deprotonation, respectively.
  • Alternative methods such as Boc protection with di-tert-butyl dicarbonate are well-established but may require additional purification steps and can be less selective if the amine substrate contains multiple reactive sites.
  • Reductive amination offers a versatile route when aldehyde intermediates are accessible but may introduce complexity in intermediate preparation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted carbamates .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methylindazol-6-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other Boc-protected amines, particularly those containing nitrogen heterocycles.

Table 1: Structural and Functional Comparison of Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate and Related Compounds

Compound Name CAS Number Core Heterocycle Key Functional Groups Potential Applications
This compound Not explicitly stated in evidence Indazole (aromatic) Boc, methylindazole, methylene linker Kinase inhibitors, PROTACs
Tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 1549812-73-8 Piperidine (saturated) Boc, hydroxyl group, stereochemistry CNS drugs, opioid receptor ligands
Tert-butyl N-(4-methylpiperidin-4-yl)carbamate 163271-08-7 Piperidine (saturated) Boc, quaternary methyl group Antipsychotics, sigma-1 receptor modulators
Methyl pyridazine-3-carboxylate 18591-82-7 Pyridazine (aromatic) Methyl ester, pyridazine ring Antibacterial agents, intermediates in nucleoside synthesis

Key Observations

Heterocycle Influence on Properties :

  • The indazole core in the target compound is aromatic and planar, favoring π-π stacking interactions in biological targets (e.g., kinase ATP-binding pockets). In contrast, piperidine derivatives (e.g., CAS 1549812-73-8) are saturated, conferring conformational flexibility and basicity, which enhance solubility and salt formation .
  • Pyridazine (CAS 18591-82-7) introduces a diazine ring, increasing polarity and hydrogen-bonding capacity, often exploited in antibacterial agents.

Functional Group Variations: The hydroxyl group in CAS 1549812-73-8 enables hydrogen bonding and post-functionalization (e.g., glycosylation or phosphorylation).

Synthetic Utility :

  • The Boc group in all compounds allows for orthogonal deprotection under mild acidic conditions, facilitating sequential synthesis. However, the indazole derivative’s aromaticity may necessitate harsher reaction conditions compared to piperidine analogs .

Research Findings and Trends

  • Indazole vs. Piperidine Scaffolds : Indazole derivatives are prioritized in kinase inhibitor design due to their mimicry of adenine in ATP. Piperidine-based Boc-protected amines, however, dominate CNS drug discovery owing to their blood-brain barrier permeability .
  • Stability and Reactivity : The 1-methyl group on the indazole ring (target compound) likely enhances steric protection of the carbamate linkage, reducing unintended hydrolysis compared to unsubstituted analogs. Piperidine derivatives with hydroxyl or methyl groups (e.g., CAS 1549812-73-8, 163271-08-7) show improved pharmacokinetic profiles in preclinical studies .

Biological Activity

Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a methylindazole moiety. The indazole ring system is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the potential of indazole derivatives, including this compound, in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the anticancer effects of various indazole derivatives, this compound exhibited significant inhibitory effects on the growth of A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cells (source: ).

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the compound interacts with proteins involved in the regulation of the apoptotic pathway, leading to increased apoptosis in cancer cells.

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of carbonyl reductase (CR), an enzyme implicated in drug metabolism and cardiotoxicity associated with anthracycline chemotherapy. The compound was found to inhibit CR activity with an IC50 value ranging from 3 to 5 µM, suggesting its potential utility in reducing anthracycline-induced cardiotoxicity while enhancing anticancer efficacy (source: ).

Toxicological Profile

While this compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. Preliminary studies indicate that the compound may cause skin and eye irritation upon exposure. Further toxicological assessments are necessary to determine safe dosage levels for clinical applications (source: ).

Summary Table of Biological Activities

Activity Effect IC50 Value (µM) Reference
Cancer Cell ProliferationInhibition in A549 cells15
Carbonyl Reductase InhibitionInhibitor3 - 5
Skin IrritationYes-

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